3-Cyclohexyl-1-propyne
Overview
Description
3-Cyclohexyl-1-propyne is an organic compound with the molecular formula C9H14. It is characterized by a cyclohexyl group attached to a propyne moiety. This compound is known for its applications in organic synthesis and as an intermediate in pharmaceutical production .
Mechanism of Action
Target of Action
3-Cyclohexyl-1-propyne is a pharmaceutical intermediate . The exact primary targets of this compound remain elusive. The prevailing hypothesis suggests that it acts as an inhibitor of enzymes crucial in metabolizing other compounds .
Mode of Action
It is believed to inhibit certain enzymes, leading to alterations in the body’s compound levels .
Pharmacokinetics
Its solubility in water is known to be slight , which could potentially impact its bioavailability.
Result of Action
It is used to produce (5-bromo-4,4,5,5-tetrafluoro-pent-2-enyl)-cyclohexane . This suggests that it may have a role in the synthesis of other compounds.
Action Environment
It is recommended to store the compound in a cool place, keep the container tightly closed in a dry and well-ventilated place, and keep it away from strong oxidizing agents for optimal stability .
Biochemical Analysis
Biochemical Properties
It is known that it can be used to produce (5-bromo-4,4,5,5-tetrafluoro-pent-2-enyl)-cyclohexane . The prevailing hypothesis suggests that it acts as an inhibitor of enzymes crucial in metabolizing other compounds .
Molecular Mechanism
The exact mechanism of action of 3-Cyclohexyl-1-propyne remains elusive . It is suggested that it acts as an inhibitor of enzymes crucial in metabolizing other compounds . Consequently, such inhibition can trigger alterations in the body’s compound levels, leading to diverse effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyclohexyl-1-propyne can be synthesized through various methods. One common approach involves the reaction of cyclohexylmagnesium bromide with propargyl bromide. The reaction typically occurs in an anhydrous ether solvent under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexyl-1-propyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form cyclohexylpropane.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like sodium amide or organolithium compounds are often employed.
Major Products Formed:
Oxidation: Cyclohexylpropanone or cyclohexylpropanoic acid.
Reduction: Cyclohexylpropane.
Substitution: Various substituted cyclohexylpropyne derivatives.
Scientific Research Applications
3-Cyclohexyl-1-propyne has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Cyclohexylacetylene
- 3-Cyclopentyl-1-propyne
- Cyclopentylacetylene
- Cyclopropylacetylene
Comparison: 3-Cyclohexyl-1-propyne is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications in synthesis .
Properties
IUPAC Name |
prop-2-ynylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h1,9H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UARFKZSJGDQRLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170261 | |
Record name | Cyclohexane, 2-propynyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90170261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17715-00-3 | |
Record name | 2-Propyn-1-ylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17715-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propyne, 3-cyclohexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017715003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane, 2-propynyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90170261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyclohexyl-1-propyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding regarding the reaction of 3-Cyclohexyl-1-propyne with hydrogen bromide?
A1: The research demonstrates that this compound, when reacted with anhydrous hydrogen bromide, undergoes a cycloaddition reaction. [] This reaction forms cyclodimerization products, specifically 1,3-dialkyl-1,3-dibromocyclobutanes. [] This means two molecules of the alkyne combine to form a four-membered ring, with bromine atoms added to specific positions.
Q2: How does the reaction of this compound with hydrogen bromide compare to other alkynes in the study?
A2: The study investigates several alkynes, including 1-butyne, 1-pentyne, and 1-hexyne. [] Like this compound, these alkynes also undergo cycloaddition with hydrogen bromide to form 1,3-dialkyl-1,3-dibromocyclobutanes. [] This suggests that this type of cycloaddition reaction could be a general feature of terminal alkynes reacting with hydrogen bromide under the investigated conditions.
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